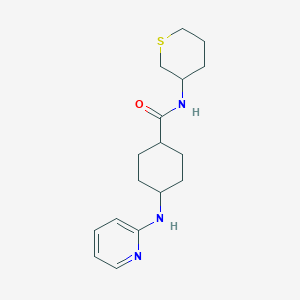
4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound belongs to the class of cyclohexane carboxamides and is known to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide has been extensively studied for its potential applications in medicine and drug development. It has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes such as cell cycle regulation and glucose metabolism, making them potential targets for drug development.
Wirkmechanismus
The mechanism of action of 4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide involves its binding to the active site of CDK2 and GSK-3β, inhibiting their enzymatic activity. This results in the disruption of various cellular processes such as cell cycle progression and glucose metabolism, leading to cell death. Additionally, this compound has also been shown to exhibit anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, it has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide in lab experiments is its potent inhibitory activity against CDK2 and GSK-3β, making it an ideal compound for studying cell cycle regulation and glucose metabolism. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide. One potential direction is the development of this compound as an anti-cancer agent. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various inflammatory diseases. Furthermore, the development of more potent and selective inhibitors of CDK2 and GSK-3β based on the structure of this compound may also be a potential future direction.
Synthesemethoden
The synthesis of 4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide involves the reaction of 2-amino pyridine and 3-thiophene carboxylic acid with cyclohexanone. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain the final compound in high purity.
Eigenschaften
IUPAC Name |
4-(pyridin-2-ylamino)-N-(thian-3-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c21-17(20-15-4-3-11-22-12-15)13-6-8-14(9-7-13)19-16-5-1-2-10-18-16/h1-2,5,10,13-15H,3-4,6-9,11-12H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPULUXFDYCRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NC(=O)C2CCC(CC2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]butanamide](/img/structure/B7353821.png)
![2-[(4-methoxyphenyl)methoxy]-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide](/img/structure/B7353826.png)
![5-(difluoromethoxy)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-carboxamide](/img/structure/B7353832.png)
![2-phenyl-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pent-4-enamide](/img/structure/B7353848.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2,1-benzoxazole-3-carboxamide](/img/structure/B7353859.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-2-methylidenepentanamide](/img/structure/B7353863.png)
![2-(2,1,3-benzothiadiazol-4-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]acetamide](/img/structure/B7353864.png)
![methyl 4-[[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamoyl]pent-4-enoate](/img/structure/B7353869.png)
![(5R,7R)-7-(difluoromethyl)-5-methyl-N-(thian-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353877.png)
![(2S)-2-(carbamoylamino)-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]butanamide](/img/structure/B7353880.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7353887.png)
![(5S,7S)-7-(difluoromethyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353900.png)
![(5S,7S)-N-[2-[cyclopropyl(methyl)amino]propyl]-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353909.png)
![(5R,7R)-7-(difluoromethyl)-5-methyl-N-[(1R,2S)-2-phenylcyclopropyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353911.png)